(S)-N-Demethyl Dapoxetine is a key precursor in the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of premature ejaculation [, , ]. Its chemical name is (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. It acts as a chiral building block, ensuring the desired stereochemistry of the final drug molecule.
(S)-N-Demethyl Dapoxetine is a chemical compound derived from Dapoxetine, which is a selective serotonin reuptake inhibitor primarily used in the treatment of premature ejaculation. This compound is characterized by its ability to inhibit serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft, which plays a crucial role in modulating ejaculatory reflexes. The compound is identified by its chemical structure and is classified under the category of psychoactive drugs.
(S)-N-Demethyl Dapoxetine is synthesized from Dapoxetine, which itself is a synthetic derivative of phenylpropylamine. It belongs to the class of selective serotonin reuptake inhibitors, which are known for their therapeutic effects on mood and sexual function. The compound has been studied extensively for its pharmacological properties and applications in treating sexual dysfunctions.
The synthesis of (S)-N-Demethyl Dapoxetine typically involves the demethylation of Dapoxetine. A common method utilizes a chiral auxiliary such as (S)-tert-butanesulfinamide to ensure high stereoselectivity. The synthesis process can be outlined in several steps:
In industrial settings, this process may be scaled up using continuous flow reactors and advanced purification techniques to enhance yield and purity .
(S)-N-Demethyl Dapoxetine has a complex molecular structure characterized by its specific stereochemistry and functional groups. The molecular formula is CHNO, indicating it contains 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The compound features a naphthalene ring system connected to an ethylamine moiety, contributing to its pharmacological activity.
(S)-N-Demethyl Dapoxetine can undergo various chemical reactions:
The reactions produce various substituted derivatives and secondary amines that can be utilized in further pharmaceutical synthesis.
The primary mechanism of action for (S)-N-Demethyl Dapoxetine involves the inhibition of the serotonin reuptake transporter. By blocking this transporter, the compound increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission. This effect leads to delayed ejaculation by modulating the ejaculatory reflex through increased serotonin levels at postsynaptic receptors .
(S)-N-Demethyl Dapoxetine exhibits rapid absorption with a peak serum concentration typically reached within one hour after administration. The initial half-life ranges from 1 to 2 hours, allowing for quick therapeutic effects suitable for on-demand treatment scenarios .
(S)-N-Demethyl Dapoxetine has significant scientific uses primarily in pharmacology for treating premature ejaculation. Its rapid action makes it an effective option for patients requiring immediate relief from symptoms associated with this condition. Additionally, ongoing research explores its potential applications in other areas related to serotonergic modulation, including anxiety disorders and depression .
(S)-N-Demethyl Dapoxetine (CAS 147199-39-1) is a secondary amine with the molecular formula C₂₀H₂₁NO and a molecular weight of 291.39 g/mol [1] [4]. Structurally classified as a naphthyloxypropylamine, it features a chiral center at the carbon bearing the phenyl group, with exclusive S-configuration imparting stereochemical specificity. The compound's architecture consists of three key moieties: a naphthalene ring linked via an ether bond to a three-carbon chain, connected to a phenyl-substituted chiral carbon bearing a methylamino group. This configuration creates a pharmacophore that maintains affinity for serotonin transporters despite lacking one methyl group present in the parent compound dapoxetine.
The stereochemistry of (S)-N-Demethyl Dapoxetine is crucial to its biological interactions. The S-configuration at the chiral center aligns with the stereopreference of dapoxetine's pharmacological activity, as evidenced by the significantly reduced activity of the R-enantiomer. The compound's structural representation is captured in several chemical notations: the SMILES string is CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3, while the InChIKey identifier is SCPPXXMPTQHFGC-IBGZPJMESA-N [4]. These notations facilitate precise chemical identification in databases and analytical protocols. The compound's crystalline form exhibits moderate water solubility but high lipid solubility, consistent with its ability to cross biological membranes.
Table 1: Fundamental Chemical Identifiers of (S)-N-Demethyl Dapoxetine
Property | Value |
---|---|
Systematic Name | (1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
CAS Registry Number | 147199-39-1 |
Molecular Formula | C₂₀H₂₁NO |
Molecular Weight | 291.39 g/mol |
IUPAC Name | (1S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine |
SMILES Notation | CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
InChIKey | SCPPXXMPTQHFGC-IBGZPJMESA-N |
XLogP3 | ~4.5 (estimated) |
Spectroscopic characterization reveals distinctive features: ¹H NMR spectra display characteristic signals for the naphthyl protons (δ 7.3-8.2 ppm), methylamino group (δ 2.3-2.5 ppm), and benzylic methine proton (δ 3.2-3.4 ppm). Mass spectrometry shows a molecular ion peak at m/z 291.1623 [M]⁺ with key fragments at m/z 203 (loss of methylphenylaminomethyl) and m/z 157 (naphthyloxyethyl cation) [4] [7]. The compound's structural similarity to dapoxetine (C₂₁H₂₃NO) lies primarily in the absence of one N-methyl group, resulting in decreased molecular weight by 14 atomic mass units and altered physicochemical properties including basicity and lipophilicity.
(S)-N-Demethyl Dapoxetine functions as a significant active metabolite of dapoxetine hydrochloride (Priligy®), formed primarily via cytochrome P450-mediated N-demethylation in hepatic and renal tissues [2] [6]. Biotransformation occurs through the action of CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1), which oxidatively remove one methyl group from dapoxetine's tertiary amine functionality. The metabolic pathway demonstrates enantioselectivity, with preferential formation of the S-enantiomer due to stereospecific binding in the enzymatic active sites. Pharmacokinetic studies indicate that (S)-N-Demethyl Dapoxetine achieves peak plasma concentrations approximately 2-3 hours post-administration of the parent drug and exhibits biphasic elimination with an initial half-life of 1-2 hours and a terminal half-life of 18-22 hours [5] [6].
Pharmacologically, (S)-N-Demethyl Dapoxetine retains significant serotonin reuptake inhibition activity, with in vitro studies demonstrating approximately 70-80% potency compared to the parent compound at human serotonin transporters (SERT) [6]. The metabolite contributes substantially to the overall clinical effect of dapoxetine despite lower plasma concentrations, due to its equipotency and longer elimination half-life. Unlike the parent drug's transient presence, (S)-N-Demethyl Dapoxetine accumulates with repeated dosing, potentially extending the serotonergic effects beyond dapoxetine's immediate pharmacokinetic profile. This metabolite exhibits negligible affinity for norepinephrine and dopamine transporters, maintaining the selective serotonergic profile characteristic of the SSRI class.
The metabolite's pharmacokinetic-pharmacodynamic relationship is complex due to dapoxetine's simultaneous metabolism to other compounds. (S)-N-Demethyl Dapoxetine undergoes further biotransformation via multiple pathways: oxidation to didesmethyl dapoxetine (approximately 10-15% of circulating metabolite), conjugation with glucuronic acid (20-30%), and N-oxidation to hydroxylamine derivatives (5-10%) [2] [7]. These secondary metabolites are generally pharmacologically inactive and undergo renal excretion. The presence of genetic polymorphisms in CYP2D6 significantly impacts metabolic conversion rates, with poor metabolizers showing 30-50% higher dapoxetine exposure but 40-60% lower (S)-N-Demethyl Dapoxetine formation compared to extensive metabolizers [6]. This metabolic variation necessitates consideration during therapeutic drug monitoring.
Table 2: Metabolic Pathway and Pharmacokinetic Parameters of (S)-N-Demethyl Dapoxetine
Parameter | Characteristics |
---|---|
Formation Enzymes | CYP2D6 (primary), CYP3A4, FMO1 |
Metabolic Pathway | N-Demethylation of parent compound |
Plasma Tmax | 2-3 hours post-dapoxetine administration |
Relative Potency | 70-80% of dapoxetine at SERT |
Elimination Half-life | Initial: 1-2 hours; Terminal: 18-22 hours |
Secondary Metabolism | Didesmethylation, glucuronidation, N-oxidation |
Excretion Route | Primarily renal (as conjugates) |
CYP Polymorphism Impact | 40-60% lower formation in CYP2D6 poor metabolizers |
Analytical quantification of (S)-N-Demethyl Dapoxetine in biological matrices employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring. The transition m/z 292→203 provides specific detection in human plasma with a lower quantification limit of 0.5 ng/mL [5]. Understanding this metabolite's pharmacokinetics and activity is essential for explaining the prolonged serotonergic effects observed after dapoxetine administration despite the parent drug's short half-life (1.3-1.5 hours). The metabolite contributes to the clinical efficacy observed in premature ejaculation treatment, particularly in maintenance of ejaculatory control between dosing intervals and during chronic therapy.
In pharmaceutical quality control, (S)-N-Demethyl Dapoxetine serves as a critical analytical marker for monitoring dapoxetine hydrochloride purity and stability. This compound emerges as both a process-related impurity during synthesis and a degradation product during storage [7] [9]. During manufacturing, incomplete methylation during the final synthetic step generates (S)-N-Demethyl Dapoxetine as a principal impurity, typically present at 0.1-0.5% in commercial batches. Its structural similarity to the active pharmaceutical ingredient (API) necessitates sophisticated chromatographic separation techniques to ensure accurate quantification. The International Council for Harmonisation (ICH) guidelines stipulate identification thresholds of 0.10% for impurities in APIs, placing this compound within regulated monitoring parameters due to its pharmacological activity.
Degradation pathways present additional challenges. Under oxidative conditions, dapoxetine undergoes conversion to dapoxetine-N-oxide, which subsequently decomposes via Cope elimination into (E)-1-(3-phenylallyloxy)naphthalene and (S)-N-Demethyl Dapoxetine as principal degradation products [3]. This reaction mechanism was elucidated through nuclear magnetic resonance studies that characterized the geometric isomers of cinnamyloxynaphtalenes formed alongside the demethylated compound. The reaction proceeds as follows:Dapoxetine → Dapoxetine-N-oxide → [Cope Elimination] → (E/Z)-Cinnamyloxynaphtalenes + (S)-N-Demethyl DapoxetineThis degradation route is particularly significant in solid-state formulations exposed to atmospheric oxygen during long-term storage, where the impurity can accumulate beyond pharmacopoeial limits if not properly controlled.
Analytical methods for detecting and quantifying (S)-N-Demethyl Dapoxetine in pharmaceutical products employ reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection at 290 nm, achieving a limit of detection of 0.05% relative to dapoxetine [7]. Method validation parameters demonstrate specificity with resolution factors >2.0 between dapoxetine and its demethylated analog, and precision with relative standard deviation <5% at the specification limit. The European Pharmacopoeia specifies an acceptance criterion of not more than 0.5% for this impurity in dapoxetine hydrochloride, reflecting regulatory concern about its biological activity [7].
Table 3: Impurity Profile of Dapoxetine Hydrochloride Including (S)-N-Demethyl Dapoxetine
Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Origin | Significance |
---|---|---|---|---|---|
(S)-N-Demethyl Dapoxetine | 147199-39-1 | C₂₀H₂₁NO | 291.39 | Synthesis impurity, Degradation | Pharmacologically active, ICH Q3B regulated |
Dapoxetine-N-Oxide | 1346603-24-4 | C₂₁H₂₃NO₂ | 321.41 | Oxidative degradation | Precursor to multiple impurities |
(E)-1-Cinnamyloxynaphthalene | 156453-53-1 | C₁₉H₁₆O₂ | 276.33 | Cope elimination of N-oxide | Structural identifier of degradation pathway |
Dapoxetine Hydrochloride | 129938-20-1 | C₂₁H₂₄ClNO | 341.88 | Main compound | Active Pharmaceutical Ingredient |
N-oxide Degradation Isomer | 908291-72-5 | C₁₉H₁₈O₂ | 278.35 | Degradation | Confirmed via NMR studies [3] |
Stability studies reveal that (S)-N-Demethyl Dapoxetine levels increase under accelerated storage conditions (40°C/75% relative humidity), with formation rates following zero-order kinetics at approximately 0.05-0.15% per month in tablet formulations [3]. This necessitates protective packaging with oxygen scavengers and desiccants to maintain impurity levels within specification throughout the product's shelf life. The compound also serves as an indicator of improper storage conditions or extended shelf life in post-market surveillance of pharmaceutical products.
Regulatory perspectives classify (S)-N-Demethyl Dapoxetine as a "qualified impurity" due to extensive toxicological evaluation during dapoxetine approval. However, its pharmacological activity requires strict control to prevent unintended augmentation of therapeutic effects. Impurity profiling standards mandate manufacturers to establish validated analytical procedures, set appropriate acceptance criteria based on batch analysis data, and monitor trends during stability studies. Recent advances in hyphenated techniques like LC-MS-NMR facilitate structural confirmation of trace impurities without laborious isolation, enhancing quality assurance capabilities for this pharmacologically significant compound [3] [7].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2